molecular formula C12H18ClNO2S B1378567 4-[(Benzenesulfonyl)methyl]piperidine hydrochloride CAS No. 1112052-89-7

4-[(Benzenesulfonyl)methyl]piperidine hydrochloride

Cat. No.: B1378567
CAS No.: 1112052-89-7
M. Wt: 275.8 g/mol
InChI Key: BDHRDGQWVQWUJA-UHFFFAOYSA-N
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Description

4-[(Benzenesulfonyl)methyl]piperidine hydrochloride is a piperidine derivative characterized by a benzenesulfonylmethyl substituent at the 4-position of the piperidine ring, with a hydrochloride salt. The benzenesulfonyl group may enhance metabolic stability or receptor binding compared to other substituents.

Properties

IUPAC Name

4-(benzenesulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.ClH/c14-16(15,12-4-2-1-3-5-12)10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHRDGQWVQWUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CS(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(Benzenesulfonyl)methyl]piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with benzenesulfonyl chloride under basic conditions to form the sulfonyl derivative. This intermediate is then subjected to further reactions to introduce the methyl group at the 4-position of the piperidine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of different solvents, catalysts, and reaction conditions to improve yield and purity.

Chemical Reactions Analysis

4-[(Benzenesulfonyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(Benzenesulfonyl)methyl]piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Benzenesulfonyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in binding to biological targets, contributing to the compound’s overall pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Substituent Features CAS Number
4-[(Benzenesulfonyl)methyl]piperidine HCl C₁₃H₁₇NO₂S•HCl ~323.8* Benzenesulfonylmethyl group at C4 Not provided
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy group at C4 65214-86-0
4-[(2-Chloro-6-fluorophenyl)Methyl]piperidine HCl C₁₂H₁₆Cl₂FN 288.17 Chloro-fluorophenylmethyl group at C4 1523618-16-7
Donepezil HCl impurity C₂₄H₂₉NO₂•HCl ~408.0* Benzyl, 5,6-dimethoxy-indenyl groups at C4 Not provided
Paroxetine HCl C₁₉H₂₀FNO₃•HCl 365.83 Benzodioxolyloxy, fluorophenyl groups at C3/C4 78246-49-8

*Calculated based on molecular formula.

Key Observations :

  • Substituent Diversity: The benzenesulfonylmethyl group in the target compound is distinct from the diphenylmethoxy, halogenated aryl, or benzodioxolyloxy groups in analogs. Sulfonamide groups are known to enhance solubility and metabolic stability compared to ether-linked substituents (e.g., diphenylmethoxy) .
  • Molecular Weight : The target compound has a higher molecular weight (~323.8) than 4-(Diphenylmethoxy)piperidine HCl (303.83), likely due to the sulfonyl group’s added mass.

Pharmacological and Functional Comparisons

Target Compound vs. Paroxetine Analogs

Paroxetine HCl, a selective serotonin reuptake inhibitor (SSRI), shares a piperidine backbone but features a benzodioxolyloxy group and fluorophenyl substituent. These groups are critical for serotonin transporter (SERT) binding .

Target Compound vs. Halogenated Derivatives

4-[(2-Chloro-6-fluorophenyl)Methyl]piperidine HCl (CAS 1523618-16-7) contains halogen atoms, which often improve lipophilicity and blood-brain barrier penetration. However, the target compound’s sulfonamide group may reduce CNS penetration compared to halogenated analogs, depending on polarity .

Biological Activity

Overview

4-[(Benzenesulfonyl)methyl]piperidine hydrochloride is a synthetic compound with the molecular formula C12H18ClNO2S and a molecular weight of 275.79 g/mol. It is primarily used in scientific research, particularly in the fields of chemistry and biology, for its potential biological activities and as a building block in the synthesis of pharmaceuticals and agrochemicals. This article examines its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of piperidine with benzenesulfonyl chloride under basic conditions, followed by methylation and formation of the hydrochloride salt. The compound's structure includes a piperidine ring that is crucial for its biological interactions.

The biological activity of 4-[(Benzenesulfonyl)methyl]piperidine hydrochloride is largely attributed to its interaction with various biological targets, including enzymes and receptors. The benzenesulfonyl group may inhibit or modulate enzyme activity, while the piperidine ring contributes to binding affinity.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antibacterial Activity : Studies indicate that piperidine derivatives can exhibit antibacterial properties, potentially inhibiting bacterial growth through interference with metabolic pathways.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's.
  • Antitumor Effects : Preliminary studies suggest that derivatives of piperidine may have anticancer properties, although specific data on this compound is limited.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct characteristics:

Compound NameBiological ActivityStructural Features
4-BenzylpiperidineMonoamine releasing agentBenzyl group attached to piperidine
4-(4-Fluorobenzyl)piperidine hydrochlorideAltered pharmacological propertiesFluorine substitution affecting activity
4-[(Benzenesulfonyl)methyl]piperidine hydrochlorideAntibacterial, enzyme inhibitionSulfonyl group providing unique interactions

Case Studies

  • Antibacterial Evaluation : A study evaluated various piperidine derivatives for their antibacterial effects against common pathogens. Results indicated that compounds with a sulfonyl moiety exhibited enhanced activity compared to their unsubstituted counterparts.
  • Acetylcholinesterase Inhibition : In vitro studies showed that 4-[(Benzenesulfonyl)methyl]piperidine hydrochloride significantly inhibited AChE activity, suggesting potential applications in treating cognitive disorders.
  • Antitumor Research : Investigations into the anticancer potential of piperidine derivatives have shown promising results, highlighting the need for further exploration of this compound's effects on cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(Benzenesulfonyl)methyl]piperidine hydrochloride
Reactant of Route 2
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